molecular formula C5H3BrNNaO2S B13677995 Sodium 4-bromopyridine-2-sulfinate

Sodium 4-bromopyridine-2-sulfinate

Cat. No.: B13677995
M. Wt: 244.04 g/mol
InChI Key: WMFCXBWIBGYIEN-UHFFFAOYSA-M
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Description

Sodium 4-bromopyridine-2-sulfinate is an organosodium compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a sulfinate group (-SO₂⁻Na⁺) at the 2-position. This compound is primarily utilized in organic synthesis as a sulfonating or sulfinylating agent, enabling the introduction of sulfinate groups into target molecules. Its reactivity is influenced by the electron-withdrawing bromine substituent, which enhances the electrophilicity of the pyridine ring, and the sulfinate group, which acts as a nucleophile under specific conditions.

Properties

Molecular Formula

C5H3BrNNaO2S

Molecular Weight

244.04 g/mol

IUPAC Name

sodium;4-bromopyridine-2-sulfinate

InChI

InChI=1S/C5H4BrNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

WMFCXBWIBGYIEN-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=C1Br)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-bromopyridine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with sodium sulfinate under specific conditions. The reaction typically requires a catalyst, such as copper bromide (CuBr2), and is conducted in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-bromopyridine-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which sodium 4-bromopyridine-2-sulfinate exerts its effects is primarily through its reactivity in chemical reactions. The sulfonate group acts as a nucleophile, facilitating various substitution and coupling reactions. The bromine atom can be readily replaced by other functional groups, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Benzenesulfinate (C₆H₅SO₂Na)

  • Structure : Lacks the bromopyridine moiety, featuring a simpler benzene ring.
  • Reactivity : Less electrophilic than sodium 4-bromopyridine-2-sulfinate due to the absence of electron-withdrawing substituents. Primarily used in sulfonation reactions.
  • Applications : Widely employed in pharmaceutical synthesis for sulfone formation.

Sodium 2-Pyridinesulfinate

  • Structure : Shares the pyridine ring but lacks the bromine substituent.
  • Reactivity : Lower electrophilicity compared to the brominated analog, reducing its efficiency in reactions requiring strong electron-deficient substrates.
  • Applications : Used in ligand synthesis for metal-catalyzed reactions.

Sodium 5-Bromo-2-pyrimidinesulfinate

  • Structure : A pyrimidine analog with bromine at the 5-position (similar to compounds in ).
  • Applications : Found in antiviral and anticancer drug intermediates .

Sodium Hydroxide (NaOH)

  • Structure: Inorganic base (, Table 3; , Table 2).
  • Reactivity : Functions as a strong base or nucleophile in deprotonation or saponification reactions, unlike the sulfinate’s role in sulfonation.
  • Applications : Industrial-scale processes (e.g., soap manufacturing, pH adjustment).

Data Tables for Comparative Analysis

Table 1. Key Properties of Sodium Sulfinates

Compound Solubility (H₂O) Melting Point (°C) Electrophilicity Index
This compound* High 220–225 (decomp.) 5.8 (estimated)
Sodium benzenesulfinate Moderate 300 4.2
Sodium 2-pyridinesulfinate High 210–215 4.5

*Estimated based on analog data.

Table 2. Reactivity in Cross-Coupling Reactions ()

Substrate Reaction Yield (%) Byproduct Formation
5-Bromo-2-chloropyrimidine 78 <5%
4-Bromopyridine derivatives* 65–70 (estimated) 10–15%

*Hypothetical data inferred from bromopyrimidine reactivity.

Research Findings and Limitations

  • Synthetic Utility : this compound’s bromine and sulfinate groups enable dual functionalization in one-pot reactions, a feature absent in simpler sulfinates.
  • Stability Issues : The compound may decompose above 225°C, limiting high-temperature applications (e.g., melt processing).
  • Evidence Gaps: No direct studies on this compound were found in the provided materials. Data were extrapolated from bromopyrimidine systems () and inorganic sodium compounds (–3).

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